REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[K+].[C:12](=S)=[S:13]>CCO>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:12](=[S:13])[NH:1][C:2]=2[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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1.21 g
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Type
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reactant
|
Smiles
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NC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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FILTRATION
|
Details
|
collected by filtration
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Type
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WASH
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Details
|
This was washed with 1 M aqueous HCl (2×) and water (2×)
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Type
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CUSTOM
|
Details
|
was air-dried
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(NC(O2)=S)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |